4-Amino-7-(3-amino-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide
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Overview
Description
4-Amino-7-((2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both pyrrolo[2,3-d]pyrimidine and tetrahydrofuran moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-((2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-((2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
4-Amino-7-((2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 4-Amino-7-((2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
- 4-Amino-5-(2-chlorophenyl)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2(1H)-thione
Uniqueness
What sets 4-Amino-7-((2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Biological Activity
The compound 4-Amino-7-(3-amino-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide (CAS No. 127880-86-8) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolo[2,3-d]pyrimidine core and various functional groups, confer distinct biological activities that are being explored for therapeutic applications.
Chemical Structure
The molecular formula of the compound is C12H14N6O3 with a molecular weight of 290.28 g/mol. The structure includes multiple functional groups that are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H14N6O3 |
Molecular Weight | 290.28 g/mol |
CAS Number | 127880-86-8 |
IUPAC Name | 4-amino-7-(3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamide |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound has been shown to exhibit:
- Antiviral Activity : Research indicates potential efficacy against viral infections by inhibiting viral replication mechanisms.
- Anticancer Properties : The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival.
- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antiviral Studies : In vitro assays demonstrated that the compound could inhibit the replication of specific viruses, showing IC50 values in the low micromolar range. This suggests a promising avenue for the development of antiviral therapies .
- Anticancer Research : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing significant growth inhibition compared to control groups. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .
- Inflammation Models : The compound was tested in models of inflammation where it significantly reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Tables Summarizing Biological Activities
Properties
CAS No. |
127880-88-0 |
---|---|
Molecular Formula |
C12H16N6O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
4-amino-7-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H16N6O4/c13-7-8(20)5(2-19)22-12(7)18-1-4(10(15)21)6-9(14)16-3-17-11(6)18/h1,3,5,7-8,12,19-20H,2,13H2,(H2,15,21)(H2,14,16,17)/t5-,7+,8-,12-/m1/s1 |
InChI Key |
HYORTPMDTQQBTL-ADVRJHOBSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N)N)C(=O)N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)N)N)C(=O)N |
Origin of Product |
United States |
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